molecular formula C18H15F2NO3 B11399102 N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11399102
M. Wt: 331.3 g/mol
InChI Key: BKKJQBOAVPCISI-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound with the molecular formula C17H14F2NO3 This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, and a benzofuran moiety linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted phenyl or benzofuran derivatives

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(difluoromethoxy)phenyl]acetamide
  • N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to the presence of both the difluoromethoxy group and the benzofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15F2NO3

Molecular Weight

331.3 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C18H15F2NO3/c1-11-2-7-15-12(10-23-16(15)8-11)9-17(22)21-13-3-5-14(6-4-13)24-18(19)20/h2-8,10,18H,9H2,1H3,(H,21,22)

InChI Key

BKKJQBOAVPCISI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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